Cas no 2618-00-0 (Ethyl-β,β,β-d3-benzene)
Ethyl-β,β,β-d3-benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,ethyl-2,2,2-d3-
- (2,2,2-trideuterio-ethyl)-benzene
- 1-Phenyl-2,2,2-trideuteroaethan
- 2-Phenyl-1,1,1-trideutrio-aethan
- AC1LDLGT
- Ambcb5170870
- CBMicro_013040
- Diphenylamino-carbaminsaeure-3-aethylester
- ethyl (3-anilinophenyl)carbamate
- Ethyl 3-anilinophenylcarbamate
- Ethyl-(m-anilinophenyl)-carbamat
- ethyl(methyl-d3)benzene
- HMS1609G01
- Oprea1_673619
- Etylobenzen
- .alpha.-Methyltoluene
- BS-18982
- 158507-69-8
- ETHYLBENZENE
- NSC 406903
- Ethylbenzene, Pharmaceutical Secondary Standard; Certified Reference Material
- Etilbenzene [Italian]
- L5I45M5G0O
- 68908-88-3
- Etilbenzene
- CHEBI:16101
- Aethylbenzol
- 1-ethylbenzene
- Ethylbenzene, analytical standard
- Ethylbenzeen
- QSPL 092
- NCGC00090768-02
- F0001-0016
- etph
- UN1175
- WLN: 2R
- Ethylbenzene, United States Pharmacopeia (USP) Reference Standard
- NCGC00090768-01
- NSC-406903
- Tox21_201064
- NCI C56393
- NCGC00258617-01
- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H
- alpha-Methyltoluene
- Ethylbenzene 100 microg/mL in Cyclohexane
- Etylobenzen [Polish]
- CAS-100-41-4
- EC 202-849-4
- UN 1175
- 1-phenylethane
- S0646
- ETHYLBENZENE [MI]
- Z104473632
- J-521339
- 70955-17-8
- ETHYLBENZENE [HSDB]
- NSC406903
- NCI-C56393
- EB
- Ethyl benzene
- ETHYLBENZENE [IARC]
- 2618-00-0
- EINECS 202-849-4
- 27536-89-6
- AI3-09057
- ETHYL-ALPHA,ALPHA-D2-BENZENE-D5
- PYJ
- FT-0637975
- UNII-L5I45M5G0O
- C07111
- Ethylbenzene [UN1175] [Flammable liquid]
- BIDD:ER0246
- Ethylbenzene, ReagentPlus(R), 99%
- DTXCID10596
- ETHYL-1-13C-BENZENE 99 ATOM % 13C
- ETHYLBENZENE (IARC)
- J-000128
- CCRIS 916
- ETHYLBENZENE [USP-RS]
- MFCD00011647
- NS00009164
- ETHYL-BETA,BETA,BETA-D3-BENZENE
- 20302-26-5
- FT-0626285
- Ethylbenzene, anhydrous, 99.8%
- BDBM50167951
- HSDB 84
- ETHYLBENZENE (USP-RS)
- Ethylbenzeen [Dutch]
- Ethylbenzene 10 microg/mL in Cyclohexane
- ghl.PD_Mitscher_leg0.1024
- ETHYL-BENZENE
- Benzene-d5, ethyl-d5-
- NSC 406903, Phenylethane
- E0064
- DTXSID3020596
- Aethylbenzol [German]
- Ethylbenzol
- Phenylethane
- CHEMBL371561
- 100-41-4
- Ethylenzene
- 287399-33-1
- AMY11052
- AKOS000120140
- Benzene, ethyl-
- Q409184
- EINECS 272-685-6
- Ethyl-β,β,β-d3-benzene
-
- Inchi: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
- SMILES: C(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 106.078250319g/mol
- Monoisotopic Mass: 106.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 51.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- LogP: log Kow = 3.15
Ethyl-β,β,β-d3-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E899756-10mg |
Ethyl-β,β,β-d3-benzene |
2618-00-0 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | E899756-50mg |
Ethyl-β,β,β-d3-benzene |
2618-00-0 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | E899756-100mg |
Ethyl-β,β,β-d3-benzene |
2618-00-0 | 100mg |
$115.00 | 2023-05-18 |
Ethyl-β,β,β-d3-benzene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl-β,β,β-d3-benzene
Ethyl-β,β,β-d3-benzene: A Key Compound in Deuterium Labeling and Its Applications in Biomedical Research
Ethyl-β,β,β-d3-benzene is a deuterium-labeled derivative of benzene, characterized by the incorporation of three deuterium atoms at the β-position of the benzene ring. This compound, with the CAS number 2618-00-0, represents a critical tool in the field of isotope labeling, offering unique advantages for studying molecular dynamics, metabolic pathways, and drug interactions. The strategic placement of deuterium atoms in the benzene ring enhances the compound's stability and reactivity, making it a preferred choice for advanced research in pharmaceutical sciences and biochemistry.
Recent advancements in analytical chemistry have highlighted the importance of deuterium labeling in elucidating complex biological processes. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that Ethyl-β,β,β-d3-benzene can serve as a metabolic tracer for tracking the fate of aromatic compounds in cellular systems. This application is particularly relevant in the context of drug metabolism research, where understanding the metabolic pathways of xenobiotics is crucial for predicting drug efficacy and toxicity.
The synthesis of Ethyl-β,β,β-d3-benzene involves a series of well-controlled chemical reactions, typically starting from deuterated benzene precursors. The use of deuterium in the benzene ring not only alters the physical properties of the compound but also provides insights into the role of isotopic effects in chemical reactivity. A 2022 review in Chemical Reviews emphasized the role of deuterium in stabilizing transition states, which is a key factor in the design of more efficient catalytic processes and drug delivery systems.
One of the most promising applications of Ethyl-β,β,β-d3-benzene lies in its use as a model compound for studying the behavior of aromatic compounds in biological systems. The incorporation of deuterium allows researchers to monitor the dynamics of molecular interactions with high precision. For example, in a 2024 study published in ACS Chemical Biology, scientists used Ethyl-β,β,β-d3-benzene to investigate the interaction between aromatic ligands and G-protein coupled receptors (GPCRs), revealing novel insights into receptor-ligand dynamics.
The stability of Ethyl-β,β,β-d3-benzene under various experimental conditions is a significant advantage in pharmaceutical research. Unlike conventional aromatic compounds, deuterated derivatives exhibit enhanced resistance to metabolic degradation, making them ideal for long-term studies in vivo. This property has been leveraged in the development of radiolabeled compounds for positron emission tomography (PET) imaging, where accurate tracking of molecular movement is essential for diagnostic applications.
Recent studies have also explored the potential of Ethyl-β,β,β-d3-benzene in the field of drug design. A 2023 paper in Drug Discovery Today highlighted its use as a scaffold for designing novel anti-cancer agents. By incorporating deuterium into the benzene ring, researchers were able to modulate the pharmacokinetic properties of the compound, leading to improved drug retention and reduced off-target effects. This approach has the potential to revolutionize the development of targeted therapies for various diseases.
Another area of interest is the application of Ethyl-β,β,β-d3-benzene in the study of protein-ligand interactions. The deuterium atoms in the benzene ring can act as probes for monitoring conformational changes in proteins, providing valuable data for structural biology. A 2024 study in Nature Communications utilized this compound to investigate the dynamics of enzyme active sites, offering new perspectives on catalytic mechanisms and enzyme engineering.
Furthermore, the use of Ethyl-β,β,β-d3-benzene in the development of biosensors has gained attention in recent years. The unique properties of deuterated compounds allow for the creation of highly sensitive and specific detection systems. For example, a 2023 study in Biosensors & Bioelectronics described the use of this compound in the development of a biosensor for detecting biomarkers of neurodegenerative diseases, demonstrating its potential in diagnostic applications.
The environmental impact of Ethyl-β,β,β-d3-benzene is another important consideration in its application. While deuterium labeling is generally considered safe, the long-term effects of deuterated compounds on ecosystems require further investigation. A 2024 review in Environmental Science & Technology discussed the need for comprehensive studies to ensure the sustainable use of deuterium-labeled compounds in biomedical research.
In conclusion, Ethyl-β,β,β-d3-benzene represents a versatile and valuable compound in the field of biomedical research. Its unique properties, derived from the strategic placement of deuterium atoms, make it an essential tool for studying complex biological processes and developing innovative therapeutic strategies. As research in this area continues to evolve, the potential applications of Ethyl-β,β,β-d3-benzene are likely to expand, offering new opportunities for scientific discovery and technological advancement.
For researchers seeking to explore the potential of Ethyl-β,β,β-d3-benzene, access to high-quality reagents and detailed experimental protocols is crucial. Collaborations between academic institutions and industry partners can facilitate the translation of fundamental research into practical applications. The continued development of analytical techniques and computational models will further enhance the utility of this compound in the pursuit of scientific excellence.
As the field of pharmaceutical sciences advances, the role of Ethyl-β,β,β-d3-benzene is expected to grow. Its application in drug discovery, diagnostics, and environmental monitoring underscores its significance in modern biomedical research. By leveraging the unique properties of deuterium-labeled compounds, scientists can unlock new possibilities for improving human health and well-being.
The integration of Ethyl-β,β,β-d3-benzene into research workflows requires a multidisciplinary approach, combining expertise in chemistry, biology, and engineering. This collaborative effort is essential for addressing the challenges and opportunities associated with the use of deuterium-labeled compounds. As such, the future of Ethyl-β,β,β-d3-benzene is bright, with its potential to contribute to a wide range of scientific and medical advancements.
In summary, Ethyl-β,β,β-d3-benzene is a remarkable compound with a wide array of applications in biomedical research. Its unique properties, driven by the strategic placement of deuterium atoms, make it an invaluable tool for studying complex biological systems and developing innovative therapeutic strategies. As research in this area continues to progress, the potential of Ethyl-β,β,β-d3-benzene is likely to expand, offering new opportunities for scientific discovery and technological advancement.
For researchers interested in exploring the potential of Ethyl-β,β,β-d3-benzene, collaboration with experts in the field is essential. The development of robust experimental protocols and the application of advanced analytical techniques will further enhance the utility of this compound in biomedical research. As the field continues to evolve, the role of Ethyl-β,β,β-d3-benzene is expected to grow, contributing to the advancement of science and medicine.
The continued exploration of Ethyl-β,β,β-d3-benzene holds the promise of unlocking new insights into biological processes and developing innovative solutions for medical challenges. As such, its importance in the scientific community is likely to increase, driving further research and application in the years to come.
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